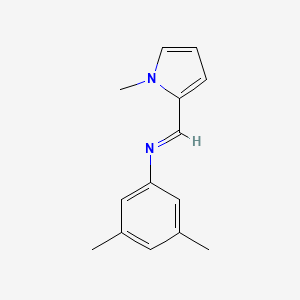
(E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is an organic compound with the molecular formula C14H16N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a methylene group linked to a 1-methyl-1H-pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline typically involves the condensation reaction between 3,5-dimethylaniline and 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives at the aromatic ring.
Applications De Recherche Scientifique
3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylaniline: Lacks the pyrrole ring, making it less versatile in terms of chemical reactivity and biological activity.
1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the aniline moiety, limiting its applications in the synthesis of complex molecules.
N-Methylpyrrole: Similar in structure but lacks the dimethyl substitution on the aniline ring, affecting its chemical properties and reactivity.
Uniqueness
3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is unique due to the presence of both the dimethyl-substituted aniline and the 1-methyl-1H-pyrrole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research .
Propriétés
Numéro CAS |
919782-17-5 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-1-(1-methylpyrrol-2-yl)methanimine |
InChI |
InChI=1S/C14H16N2/c1-11-7-12(2)9-13(8-11)15-10-14-5-4-6-16(14)3/h4-10H,1-3H3 |
Clé InChI |
PEWCSRIRILAYHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N=CC2=CC=CN2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
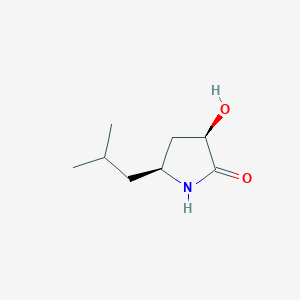
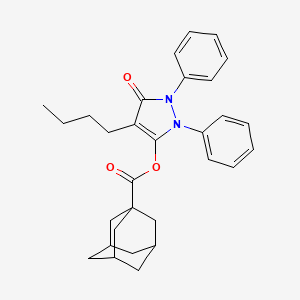
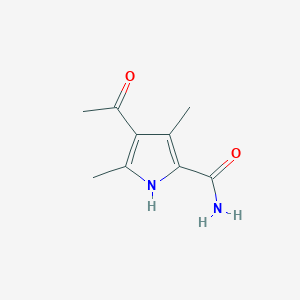
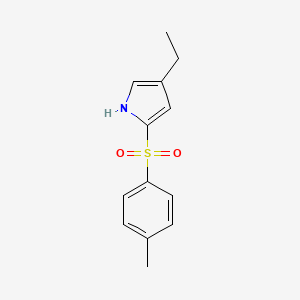
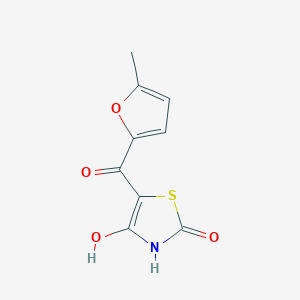
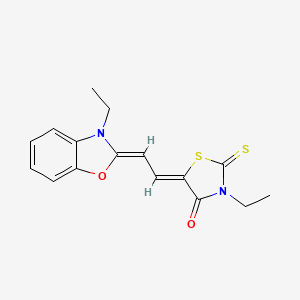

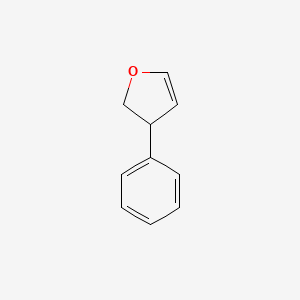
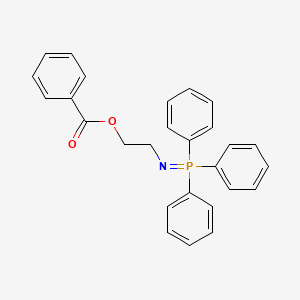
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)



